molecular formula C14H9FN4OS2 B2738466 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1173604-42-6

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2738466
CAS RN: 1173604-42-6
M. Wt: 332.37
InChI Key: YBWRIBNKDFCUGM-PEZBUJJGSA-N
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Description

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H9FN4OS2 and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthetic techniques have facilitated the rapid synthesis of thiadiazole derivatives, including structures akin to the specified compound. These derivatives have been evaluated for their antimicrobial, antiurease, and antilipase activities. The significance of this research lies in the potential development of new therapeutic agents targeting various bacterial and fungal infections, as well as conditions involving urease or lipase enzymes (Başoğlu et al., 2013).

Anticancer Evaluation and Docking Study

Thiadiazole derivatives synthesized using microwave-assisted methods have shown promising in vitro anticancer activity against multiple human cancer cell lines. These compounds have been the subject of docking studies to predict their mechanisms of action, highlighting the potential for thiadiazole scaffolds in cancer treatment (Tiwari et al., 2017).

Implementation in Semiconducting Polymers

Benzo[d]thiadiazole and its derivatives have been used in the design of organic semiconductors for electronic devices. The incorporation of fluorinated units, similar to the compound of interest, into semiconducting polymers has resulted in materials with high-performance optoelectronic properties, suitable for applications in solar cells, transistors, and other electronic devices (Chen et al., 2016).

Spectroscopic and Theoretical Studies

Studies on thiadiazole compounds have also focused on their fluorescence properties, revealing potential applications in bio-imaging and sensor technologies. The influence of molecular aggregation and the presence of functional groups, such as amino or fluorine atoms, on fluorescence effects has been a subject of interest, indicating the versatility of these compounds in developing new imaging agents (Matwijczuk et al., 2018).

Solid-Phase Synthesis Techniques

The exploration of solid-phase synthesis methods for the preparation of benzodiazepinones demonstrates the synthetic versatility of incorporating functional groups similar to those in the specified compound. These techniques offer a pathway for the rapid and efficient synthesis of complex molecules, potentially including the compound of interest, for pharmaceutical applications (Lee et al., 1999).

properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4OS2/c1-3-7-19-11-9(15)5-4-6-10(11)21-14(19)16-13(20)12-8(2)17-18-22-12/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWRIBNKDFCUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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